4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Nonpeptide Angiotensin II Receptor Antagonists
Research has highlighted the development of nonpeptide angiotensin II receptor antagonists that show potent antihypertensive effects upon oral administration. Such compounds, including related imidazoles, have been prepared to differ from previously reported compounds by producing significant antihypertensive effects, indicating their potential in treating hypertension (Carini et al., 1991).
Dopamine D2 Receptor Binding
The synthesis and study of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents have been conducted, aiming at the dopamine D2 receptor. This research suggests the relevance of such compounds in designing new therapeutic agents for psychiatric disorders (Thurkauf et al., 1995).
Anti-inflammatory Activity
Compounds with indolyl azetidinones structures have been synthesized and tested for their anti-inflammatory activity, providing insights into their potential use in developing new anti-inflammatory drugs (Kalsi et al., 1990).
Cardiac Electrophysiological Activity
Research on N-substituted-4-(1H-imidazol-1-yl)benzamides has shown potential in acting as selective class III agents for cardiac electrophysiological activity, indicating their potential in treating arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
Studies have also been conducted on the synthesis, characterization, and anticancer evaluation of certain imidazole-related compounds, showing activity against various cancer cell lines and suggesting the potential of 4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide in cancer research (Salahuddin et al., 2014).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
The molecular weight of the compound is 437962 Da , which is within the acceptable range for drug-like molecules, suggesting that it may have suitable pharmacokinetic properties.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
4-chloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-14-23-19-13-17(24-21(26)15-7-9-16(22)10-8-15)11-12-20(19)25(14)18-5-3-2-4-6-18/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHISHOCYNSEKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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